10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane
Overview
Description
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane, also known as PDADU, is a chemical compound that has been widely studied for its potential applications in scientific research. PDADU belongs to the family of spirocyclic compounds, which are known for their unique structural and biological properties.
Mechanism Of Action
The exact mechanism of action of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is not fully understood, but it is believed to act on multiple targets in the body. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may contribute to its neuroprotective effects. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its antitumor properties.
Biochemical And Physiological Effects
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have a variety of biochemical and physiological effects. In animal studies, 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to improve cognitive function and memory retention. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been shown to have antioxidant properties and may help protect against oxidative stress. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have antitumor effects in vitro and in vivo, although the exact mechanism of action is not fully understood.
Advantages And Limitations For Lab Experiments
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has several advantages for lab experiments, including its low toxicity and high stability. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is also relatively easy to synthesize, making it a cost-effective option for research. However, 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has some limitations, including its low solubility in water and its tendency to form aggregates at high concentrations.
Future Directions
There are several future directions for research on 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane. One area of research is the development of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane and its potential applications in cancer therapy.
Scientific Research Applications
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been studied for its potential as an antitumor agent and may have applications in cancer therapy.
properties
IUPAC Name |
10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-4-13(5-3-1)10-16-11-14(6-7-14)15(12-16)17-8-9-18-15/h1-5H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKXZCJZUVNPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC23OCCO3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433151 | |
Record name | 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane | |
CAS RN |
147011-43-6 | |
Record name | 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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